Egfr-IN-42
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of compound 17b involves multiple steps, including the formation of key intermediates and their subsequent couplingThe final steps involve the coupling of the quinazoline intermediate with the tamoxifen derivative under specific reaction conditions .
Industrial Production Methods
Industrial production of compound 17b would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of automated synthesis equipment, high-throughput screening for reaction conditions, and purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
Compound 17b undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify specific functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the chloro and fluoro positions.
Common Reagents and Conditions
Common reagents used in the reactions involving compound 17b include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions include various derivatives of compound 17b with modified functional groups, which can be further studied for their biological activity .
Scientific Research Applications
Compound 17b has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying hybrid molecules and their synthesis.
Biology: Investigated for its role in modulating cellular pathways and receptor interactions.
Industry: Potential applications in the development of new therapeutic agents and drug formulations.
Mechanism of Action
Compound 17b exerts its effects by simultaneously targeting the estrogen receptor and epidermal growth factor receptor pathways. This dual targeting mechanism inhibits cancer cell growth and proliferation. The compound binds to these receptors, blocking their activation and subsequent signaling pathways, leading to reduced tumor growth .
Comparison with Similar Compounds
Similar Compounds
Gefitinib: Targets the epidermal growth factor receptor pathway but does not have the dual targeting capability of compound 17b.
Tamoxifen: Targets the estrogen receptor pathway but lacks the epidermal growth factor receptor targeting feature.
Compound 43: Another formyl peptide receptor agonist with similar cardioprotective properties but different signaling pathways
Uniqueness
Compound 17b is unique due to its hybrid nature, combining the features of gefitinib and tamoxifen. This dual targeting capability makes it a promising candidate for treating cancers that involve both estrogen receptor and epidermal growth factor receptor pathways .
Properties
Molecular Formula |
C49H53ClFN5O5 |
---|---|
Molecular Weight |
846.4 g/mol |
IUPAC Name |
N-[3-[4-(3-chloro-4-fluoroanilino)-7-methoxyquinazolin-6-yl]oxypropyl]-6-[2-[4-[(Z)-1-(4-hydroxyphenyl)-2-phenylbut-1-enyl]phenoxy]ethyl-methylamino]hexanamide |
InChI |
InChI=1S/C49H53ClFN5O5/c1-4-40(34-12-7-5-8-13-34)48(35-15-20-38(57)21-16-35)36-17-22-39(23-18-36)60-29-27-56(2)26-10-6-9-14-47(58)52-25-11-28-61-46-31-41-44(32-45(46)59-3)53-33-54-49(41)55-37-19-24-43(51)42(50)30-37/h5,7-8,12-13,15-24,30-33,57H,4,6,9-11,14,25-29H2,1-3H3,(H,52,58)(H,53,54,55)/b48-40- |
InChI Key |
RMOTTYOBLRRJDT-XXBDBSAUSA-N |
Isomeric SMILES |
CC/C(=C(\C1=CC=C(C=C1)O)/C2=CC=C(C=C2)OCCN(C)CCCCCC(=O)NCCCOC3=C(C=C4C(=C3)C(=NC=N4)NC5=CC(=C(C=C5)F)Cl)OC)/C6=CC=CC=C6 |
Canonical SMILES |
CCC(=C(C1=CC=C(C=C1)O)C2=CC=C(C=C2)OCCN(C)CCCCCC(=O)NCCCOC3=C(C=C4C(=C3)C(=NC=N4)NC5=CC(=C(C=C5)F)Cl)OC)C6=CC=CC=C6 |
Origin of Product |
United States |
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